Acetic acid, dibromo, 1-methylpropyl ester
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Overview
Description
Acetic acid, dibromo, 1-methylpropyl ester: is an organic compound with the molecular formula C6H10Br2O2 and a molecular weight of 273.950 g/mol . This compound is an ester derivative of acetic acid, where the hydrogen atoms in the acetic acid are replaced by bromine atoms and a 1-methylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acetic acid, dibromo, 1-methylpropyl ester typically involves the esterification of acetic acid with 1-methylpropyl alcohol in the presence of a brominating agent. The reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The process may also include purification steps such as distillation and recrystallization to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetic acid, dibromo, 1-methylpropyl ester can undergo oxidation reactions, where the bromine atoms can be replaced by hydroxyl groups, forming dihydroxy derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of acetic acid, 1-methylpropyl ester.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Oxidation: Dihydroxy derivatives of the ester.
Reduction: Acetic acid, 1-methylpropyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, dibromo, 1-methylpropyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid, dibromo, 1-methylpropyl ester involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atoms in the compound make it highly reactive towards nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new products . The ester group can also undergo hydrolysis in the presence of water and acids or bases, resulting in the formation of acetic acid and 1-methylpropyl alcohol .
Comparison with Similar Compounds
Acetic acid, dibromo-, methyl ester: This compound has a similar structure but with a methyl group instead of a 1-methylpropyl group.
Acetic acid, dibromo-, ethyl ester: Similar to the methyl ester but with an ethyl group.
Acetic acid, dibromo-, propyl ester: Similar to the ethyl ester but with a propyl group.
Uniqueness: Acetic acid, dibromo, 1-methylpropyl ester is unique due to the presence of the 1-methylpropyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts.
Properties
CAS No. |
90380-59-9 |
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Molecular Formula |
C6H10Br2O2 |
Molecular Weight |
273.95 g/mol |
IUPAC Name |
butan-2-yl 2,2-dibromoacetate |
InChI |
InChI=1S/C6H10Br2O2/c1-3-4(2)10-6(9)5(7)8/h4-5H,3H2,1-2H3 |
InChI Key |
PNWWZNZTEYSBAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C(Br)Br |
Origin of Product |
United States |
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